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Compound of Interest

Compound Name:
2-(2-Methoxyethoxy)-5-

methylphenol

Cat. No.: B8176744

Get Quote

Executive Summary
2-(2-Methoxyethoxy)-5-methylphenol (MEMP) represents a structurally advanced analog of

Guaiacol (2-methoxyphenol). While Guaiacol serves as the standard reference for ortho-

methoxy phenols, MEMP incorporates two critical modifications: a 5-methyl group and a 2-(2-

methoxyethoxy) "podand" tail.

For researchers in drug development and organic synthesis, MEMP offers distinct advantages

and reactivity profiles:

Enhanced Nucleophilicity: The 5-methyl group acts as an additional electron-donating group

(EDG), making the ring significantly more activated towards electrophilic aromatic

substitution (EAS) than Guaiacol.

Cooperative Directing Effects: Unlike Guaiacol, where directing groups can compete, the 1-

OH and 5-Me groups in MEMP cooperatively direct incoming electrophiles to the C4 and C6

positions.
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Chelation-Assisted Reactivity: The 2-methoxyethoxy chain acts as a bidentate ligand

(hemilabile), capable of coordinating metal cations (

,

,

). This "podand effect" alters the kinetics of base-mediated reactions (e.g., Williamson ether
synthesis) compared to the monodentate methoxy group of Guaiacol.

Structural & Electronic Analysis
The following table contrasts the physicochemical and electronic parameters of the two

compounds.
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Feature
Guaiacol (2-
Methoxyphenol)

2-(2-
Methoxyethoxy)-5-
methylphenol
(MEMP)

Impact on
Reactivity

Structure 1-OH, 2-OMe

1-OH, 2-

O(CH₂CH₂OMe), 5-

Me

MEMP is sterically

bulkier but more

electron-rich.

Ring Activation Activated (OH + OMe)
Super-Activated (OH

+ OR + Me)

MEMP reacts faster in

EAS (Nitration,

Halogenation).

Directing Groups
1-OH (Strong), 2-OMe

(Moderate)

1-OH (Strong), 5-Me

(Weak), 2-OR

(Moderate)

Cooperative: OH and

Me both direct to

C4/C6.

Cation Binding Weak (Monodentate)
Strong

(Bidentate/Podand)

MEMP stabilizes

metal-phenoxide

intermediates.

Solubility (LogP) ~1.32 ~1.8 - 2.1 (Est.)

MEMP has higher

lipophilicity but

improved aqueous

solubility due to the

ether oxygen.

pKa (Phenolic) ~9.98 ~10.2

5-Me group slightly

destabilizes the

phenoxide, increasing

pKa (less acidic).

Steric Zones & Numbering
Guaiacol: The C3 position is ortho to the methoxy group and is sterically shielded. The C6

position is ortho to the OH.

MEMP: The C5 position is blocked by a methyl group. The bulky methoxyethoxy chain at C2

exerts significant steric pressure on C3, rendering it virtually inert to substitution.
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Reactivity Profiles
Electrophilic Aromatic Substitution (EAS)
In Guaiacol, the C4 position (para to OH) is the primary site of attack. In MEMP, the presence

of the 5-methyl group reinforces this selectivity through cooperative directing.

Guaiacol: Nitration yields a mixture of 4-nitroguaiacol (major) and 6-nitroguaiacol (minor).

MEMP: The 5-methyl group directs ortho to itself (positions C4 and C6). The 1-OH group

directs para to C4 and ortho to C6.

Result: The C4 position is doubly activated (para to OH, ortho to Me). The C6 position is

also doubly activated (ortho to OH, ortho to Me).

Selectivity: Despite the double activation of C6, steric hindrance from the flanking 5-Me

and 1-OH groups makes C4 the dominant reactive site.

MEMP
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Sigma Complex
(Stabilized by 5-Me)

+ E+ (Electrophile)

4-Substituted Product
(Major)

Attack at C4
(Para to OH, Ortho to Me)

6-Substituted Product
(Minor due to Sterics)

Attack at C6
(Ortho to OH, Ortho to Me)

Click to download full resolution via product page

Figure 1: Cooperative directing effects in MEMP favor C4 substitution despite steric crowding.

The "Podand Effect" in O-Alkylation
A critical distinction is the behavior of the ether side chain. The 2-methoxyethoxy group in

MEMP can wrap around alkali metal cations (

,

), functioning as a pseudo-crown ether (podand).

Mechanism: In base-mediated alkylations (e.g., using
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in acetone), the side chain coordinates the

ion. This separates the ion pair, leaving the phenoxide anion "naked" and significantly more
nucleophilic than the guaiacol phenoxide.

Practical Consequence: O-Alkylation of MEMP often proceeds with higher rates and yields

than Guaiacol under identical conditions, provided the electrophile is not too bulky.

Experimental Protocols
Protocol A: Selective Bromination (Demonstrating C4
Regiocontrol)
This protocol highlights the high reactivity of MEMP compared to Guaiacol, requiring milder

conditions to prevent over-bromination.

Materials:

Substrate: 2-(2-Methoxyethoxy)-5-methylphenol (1.0 eq)

Reagent: N-Bromosuccinimide (NBS) (1.05 eq)

Solvent: Acetonitrile (

) (0.1 M concentration)

Procedure:

Dissolution: Dissolve MEMP in acetonitrile at 0°C. Note: Acetonitrile is chosen to solubilize

the polar ether chain.

Addition: Add NBS portion-wise over 15 minutes. Comparison: Guaiacol typically requires

room temperature or catalysis for rapid conversion; MEMP reacts instantly at 0°C due to the

5-Me activation.

Quench: Stir for 30 minutes. Quench with saturated sodium thiosulfate.

Workup: Extract with Ethyl Acetate. The product will be exclusively 4-bromo-2-(2-
methoxyethoxy)-5-methylphenol.
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Validation:

NMR will show the disappearance of the C4 proton (typically a doublet or singlet depending
on coupling) and retention of the C6 proton (singlet due to 5-Me and 1-OH flanking).

Protocol B: Podand-Assisted O-Alkylation
This protocol utilizes the chelating effect of the side chain to facilitate reaction with weak bases.

Materials:

Substrate: MEMP (1.0 eq)

Electrophile: Benzyl Bromide (1.1 eq)

Base: Potassium Carbonate (

) (1.5 eq) - Crucial: Use K+ to match the podand cavity size.

Solvent: Acetone (Reagent Grade)

Procedure:

Complexation: Combine MEMP and

in acetone. Stir at room temperature for 15 minutes. The mixture may thicken as the
potassium-podand complex forms.

Reaction: Add Benzyl Bromide. Reflux for 2 hours.

Comparison: A control reaction with Guaiacol would typically require 4-6 hours or a stronger

base/catalyst (like 18-crown-6) to achieve the same conversion. The MEMP side chain acts

as an internal phase transfer catalyst.

Metabolic & Stability Considerations (Drug
Development)
For medicinal chemistry applications, the choice between a methoxy (Guaiacol) and

methoxyethoxy (MEMP) group is often driven by metabolic stability.
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Guaiacol (Methoxy): Prone to rapid O-demethylation by Cytochrome P450 enzymes

(CYP2D6), generating the catechol (1,2-dihydroxybenzene), which is rapidly cleared or

oxidized to quinones (toxic).

MEMP (Methoxyethoxy):

Demethylation Resistance: The terminal methyl is further from the ring, altering the binding

in the CYP active site.

Alternative Metabolism: The primary metabolic route often shifts to cleavage of the ether

chain to yield (2-methoxyethoxy)acetic acid or similar acid metabolites [1].

Toxicity Alert: Researchers must screen for alkoxyacetic acid metabolites, as they can be

associated with testicular toxicity in specific animal models (methoxyacetic acid effect).
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Figure 2: Metabolic divergence between ring dealkylation and chain oxidation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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